molecular formula C13H21NO2S B11038326 1-phenyl-N,N-dipropylmethanesulfonamide

1-phenyl-N,N-dipropylmethanesulfonamide

Cat. No.: B11038326
M. Wt: 255.38 g/mol
InChI Key: YMIJYGREFKPVJX-UHFFFAOYSA-N
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Description

1-Phenyl-N,N-dipropylmethanesulfonamide is an organic compound with the molecular formula C13H21NO2S. It is characterized by a phenyl group attached to a methanesulfonamide moiety, with two propyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N,N-dipropylmethanesulfonamide typically involves the reaction of benzenesulfonyl chloride with N,N-dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N,N-dipropylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-N,N-dipropylmethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-N,N-dipropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

1-Phenyl-N,N-dipropylmethanesulfonamide can be compared with other sulfonamide compounds, such as:

    Benzenesulfonamide: Lacks the propyl groups and has different chemical properties and applications.

    N,N-Dipropylbenzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    Methanesulfonamide: Simpler structure with different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

1-phenyl-N,N-dipropylmethanesulfonamide

InChI

InChI=1S/C13H21NO2S/c1-3-10-14(11-4-2)17(15,16)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

YMIJYGREFKPVJX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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